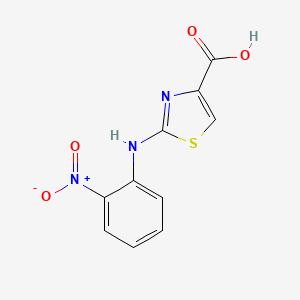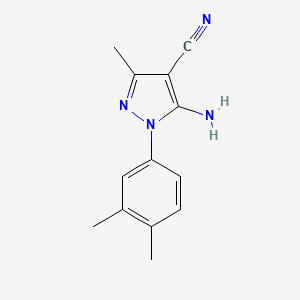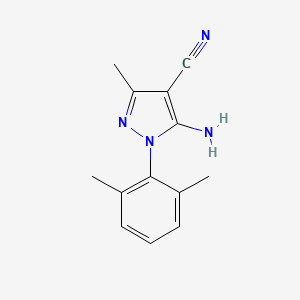
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,5-dimethoxyphenyl compounds . These are organic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Synthesis Analysis
While specific synthesis methods for “5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” are not available, related compounds such as N-acyl-morpholine-4-carbothioamides have been synthesized and characterized .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain derivatives exhibit broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds show anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Anticancer Evaluation
Specific 1,3,4-oxadiazole derivatives bearing a 2,5-dimethoxyphenyl substituent have been identified as exhibiting excellent activity against breast cancer cell lines (Polkam et al., 2021).
Hemolytic Activity
1,3,4-oxadiazole compounds have also been evaluated for their hemolytic activity. The findings suggest that most of these compounds are active against selected microbial species with variable extent relative to reference standards, and some have been identified as having lower cytotoxicity, making them candidates for further biological screening and application (Gul et al., 2017).
Green Chemistry Applications
1,3,4-oxadiazole-2-thiol derivatives have been synthesized using an ultrasound-assisted, low-solvent, and acid/base-free method, aligning with the goals of green chemistry. These compounds have shown significant antimicrobial and antioxidant properties, suggesting their potential for treating cancer, Parkinson's, inflammatory, and diabetes diseases (Yarmohammadi et al., 2020).
Antioxidant Properties
The antioxidant properties of certain 1,3,4-oxadiazole-2-thiol derivatives have been explored, revealing their potential in abrogating oxidation by inducing the endogenous defense system and preventing radical chain reactions, suggesting their consideration as potential antioxidants for further investigations (Shehzadi et al., 2018).
Anti-Inflammatory and Anti-Thrombotic Activities
These derivatives have been investigated for their in-vitro and in-vivo anti-inflammatory activities, showing potent effects. Additionally, some compounds demonstrated a significant role in enhancing clotting time in rat models, suggesting their potential use in the development of anti-inflammatory pharmaceutical products (Basra et al., 2019).
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-13-6-3-4-8(14-2)7(5-6)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDBODKFHNXRQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)
![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)
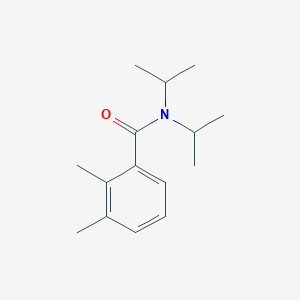
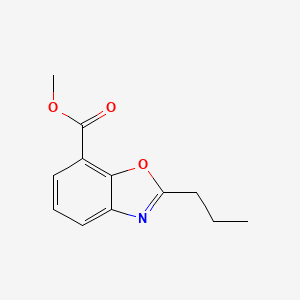
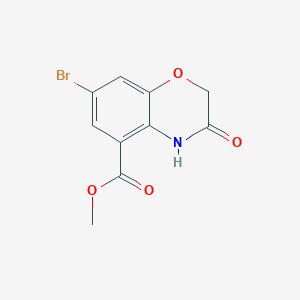
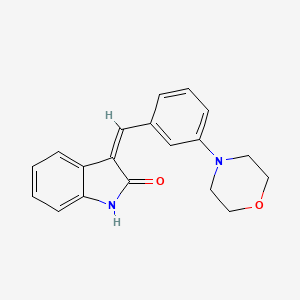
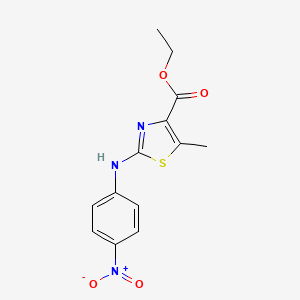

![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
